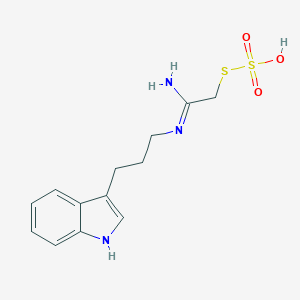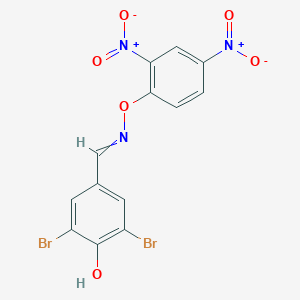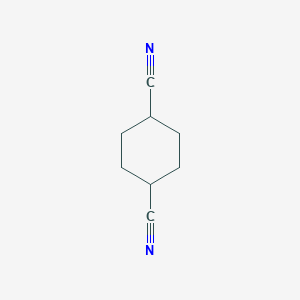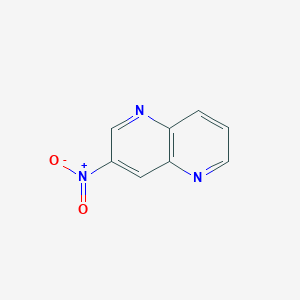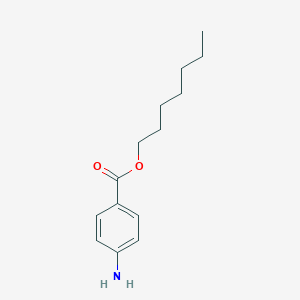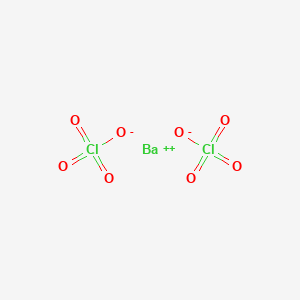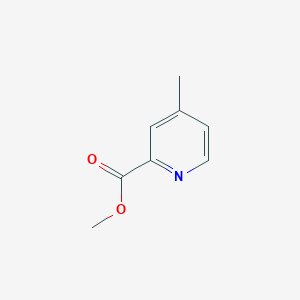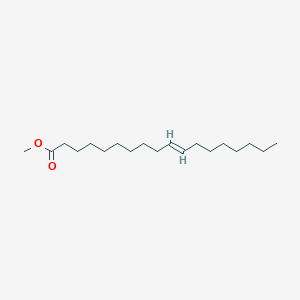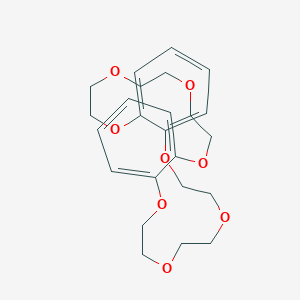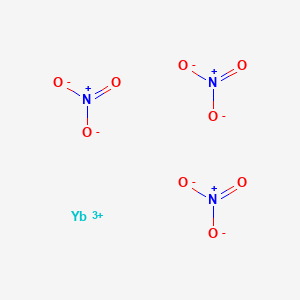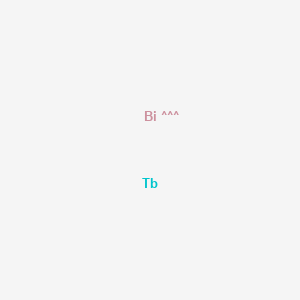
Bismuth, compd. with terbium (1:1)
Descripción general
Descripción
Bismuth, compd. with terbium (1:1) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is formed by combining bismuth and terbium in a 1:1 ratio. Bismuth, compd. with terbium (1:1) has been studied for its potential use in various fields, including biomedicine, electronics, and materials science. with terbium (1:1).
Aplicaciones Científicas De Investigación
Bismuth, compd. with terbium (1:1) has potential applications in various scientific fields. In biomedicine, this compound has been studied for its potential use in imaging and diagnosis of diseases. It has also been investigated for its therapeutic properties, including its potential use as an anticancer agent. In electronics, bismuth, compd. with terbium (1:1) has been studied for its potential use in optoelectronic devices due to its unique optical properties. In materials science, this compound has been investigated for its potential use in the development of new materials with improved properties.
Mecanismo De Acción
The mechanism of action of bismuth, compd. with terbium (1:1) is not fully understood. However, studies have shown that this compound has unique optical and magnetic properties that make it useful in various applications. In biomedicine, bismuth, compd. with terbium (1:1) has been shown to have potential as an imaging agent due to its ability to emit light when exposed to certain wavelengths of light. In electronics, this compound has been studied for its potential use in optoelectronic devices due to its ability to emit light when subjected to an electric field.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that bismuth, compd. with terbium (1:1) has low toxicity and is generally safe for use in laboratory experiments. However, more research is needed to fully understand the biochemical and physiological effects of this compound. Some studies have suggested that bismuth, compd. with terbium (1:1) may have potential therapeutic properties, including its ability to inhibit cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of bismuth, compd. with terbium (1:1) is its unique optical and magnetic properties, which make it useful in various scientific applications. Additionally, this compound has low toxicity and is generally safe for use in laboratory experiments. However, one of the limitations of this compound is its high cost, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on bismuth, compd. with terbium (1:1). One area of research is the development of new materials with improved properties using this compound. Another area of research is the investigation of this compound's potential therapeutic properties, including its ability to inhibit cancer cell growth. Additionally, more research is needed to fully understand the mechanism of action of bismuth, compd. with terbium (1:1) and its potential applications in optoelectronic devices and imaging.
Métodos De Síntesis
The synthesis of bismuth, compd. with terbium (1:1) can be achieved through various methods, including solid-state reactions, solution methods, and hydrothermal synthesis. One of the most common methods for synthesizing this compound is through a solid-state reaction, where bismuth and terbium are mixed together and heated at high temperatures in a vacuum or inert atmosphere. Another method involves dissolving bismuth and terbium salts in a solvent and then allowing them to react under controlled conditions. Hydrothermal synthesis is another method that involves heating the reactants in a high-pressure vessel under specific conditions.
Propiedades
IUPAC Name |
bismuth;terbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.Tb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSMGZXZTFPCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Tb].[Bi] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiTb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065163 | |
| Record name | Bismuth, compd. with terbium (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.90575 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth; terbium | |
CAS RN |
12010-56-9 | |
| Record name | Bismuth, compd. with terbium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12010-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bismuth, compd. with terbium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bismuth, compd. with terbium (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bismuth, compound with terbium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



